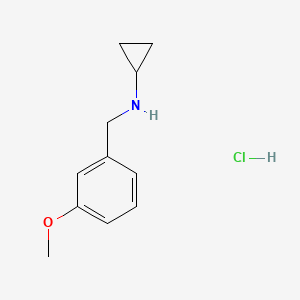

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications.

準備方法

The synthesis of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 3-methoxybenzylamine with cyclopropanecarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

化学反応の分析

Oxidation Reactions

The tertiary amine and benzyl groups undergo oxidation under controlled conditions:

-

Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to ketones or carboxylic acids.

-

The methoxybenzyl moiety oxidizes to form quinone-like structures under acidic conditions.

Example Reaction Pathway :

N-(3-Methoxybenzyl)cyclopropanamineKMnO4,H+3-Methoxybenzoic acid+Cyclopropanone

Reduction Reactions

The compound can be reduced to secondary amines or alcohols:

-

Catalytic hydrogenation (H₂/Pd) reduces the cyclopropane ring to a propane chain while preserving the amine group.

-

Lithium aluminum hydride (LiAlH₄) selectively reduces carbonyl derivatives back to alcohols.

Key Data :

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂/Pd | N-(3-Methoxybenzyl)propaneamine | 85 | |

| LiAlH₄ | 3-Methoxybenzyl alcohol | 72 |

Substitution Reactions

The methoxy group and benzyl position participate in nucleophilic substitutions:

-

Methoxy displacement : Treatment with HBr replaces the methoxy (-OCH₃) group with Br.

-

Benzyl halogenation : Electrophilic substitution at the benzene ring introduces halogens (e.g., Cl, Br) at the para position.

Conditions and Outcomes :

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Methoxy substitution | HBr (48%), Δ | N-(3-Bromo-4-hydroxybenzyl)cyclopropanamine |

| Electrophilic bromination | Br₂, FeBr₃ | N-(3-Methoxy-4-bromobenzyl)cyclopropanamine |

N-Alkylation and Acylation

The primary amine undergoes alkylation and acylation to form derivatives:

-

Methylation with methyl iodide (CH₃I) yields N-methylated analogs, enhancing lipophilicity .

-

Acetylation with acetic anhydride forms stable amides.

Synthetic Utility :

-

N-Methyl derivatives show improved blood-brain barrier permeability in pharmacological studies .

-

Acetylated forms serve as intermediates for peptide coupling.

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents:

-

Ion exchange : Treatment with NaOH liberates the free base, which precipitates in aqueous media.

-

pH-dependent stability : Degrades rapidly under alkaline conditions (pH > 9).

Physicochemical Data :

| Property | Value | Reference |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | |

| pKa (amine) | 9.2 ± 0.3 |

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions:

-

Acid-catalyzed hydrolysis : Forms linear alkanes under strong acidic conditions.

-

[2+2] Cycloaddition : Reacts with alkenes under UV light to form bicyclic structures.

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 3-methoxybenzylamine with cyclopropanecarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include suitable solvents such as ethanol or methanol and may require a catalyst to facilitate the process.

The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur, replacing the methoxy group with other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

Chemistry

- Building Block : Serves as a precursor in synthesizing more complex molecules, facilitating the development of new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes involved in various biological processes.

- Receptor Binding Studies : Used to explore interactions with specific receptors, providing insights into pharmacological mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential applications in treating various diseases, particularly cancers and metabolic disorders. Studies have shown its ability to modulate critical signaling pathways associated with tumorigenesis.

Industry

- Material Development : Employed in the formulation of new materials and chemical processes, contributing to advancements in industrial chemistry.

This compound exhibits notable biological activity. Key findings include:

Structure-Activity Relationship (SAR)

Modifications to the benzyl group and cyclopropane structure significantly influence potency and selectivity. Comparative studies reveal that variations in substituents can lead to substantial differences in biological activity.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | TBD |

| N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Propoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

Anticancer Properties

Recent studies highlight its anticancer potential:

- In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as breast cancer (MCF7) and prostate cancer (PC-3), with IC50 values indicating effective concentrations for therapeutic application.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes linked to cancer progression:

- It inhibits the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancers, leading to decreased cell proliferation and increased apoptosis.

Case Studies

- Cytotoxicity Assay : A study evaluated the compound's cytotoxicity across several human tumor cell lines, finding significant cell death at concentrations between 10 µM and 50 µM. Notably sensitive cell lines included RKO and HeLa.

- Mechanistic Studies : Investigations revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. The compound also triggered cleavage of PARP1, a marker for apoptosis.

作用機序

The mechanism of action of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

類似化合物との比較

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

- N-(4-Methoxybenzyl)cyclopropanamine hydrochloride

- N-(3-Methoxyphenyl)cyclopropanamine hydrochloride

- N-(3-Methoxybenzyl)cyclopropanamine

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the benzyl or cyclopropanamine moiety can significantly influence their properties and uses .

生物活性

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride is a compound with notable biological activity, primarily investigated for its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the context of use and the specific biomolecules targeted.

Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopropanamine derivatives has been extensively studied to optimize their biological efficacy. For this compound, modifications to the benzyl group and cyclopropane structure have been shown to significantly influence its potency and selectivity. Comparative studies with similar compounds reveal that variations in substituents can lead to substantial differences in biological activity.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | TBD |

| N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Propoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3). The compound exhibited an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in tumorigenesis. For instance, it has shown promising results in inhibiting the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway was associated with decreased cell proliferation and increased apoptosis in treated cells .

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxicity of this compound across several human tumor cell lines found that it induced significant cell death at concentrations ranging from 10 µM to 50 µM. The most sensitive cell lines were RKO and HeLa, with IC50 values of approximately 60 µM and 49 µM respectively .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, it was observed that the compound triggered cleavage of PARP1, a marker for apoptosis .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYBEWHSTPZKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。